Regioisomeric Differentiation: 2-Chloro vs. 4-Chloro Substitution Pattern for Synthesis
The target compound, Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide, is a specific regioisomer with a 2,3-substitution pattern . This contrasts with the more commonly studied 3,4-disubstituted isomer, 3-chloro-4-hydroxysulfolane (CAS 49592-61-2) [1]. Published synthetic routes for 3,4-disubstituted sulfolanes proceed via chlorohydrin formation from 3-sulfolene, yielding exclusively the 3-chloro-4-ol isomer [1]. The 2,3-substitution pattern of CAS 17389-10-5 requires a fundamentally different synthetic approach, making it a non-interchangeable starting material for targets requiring a 2,3-disubstituted tetrahydrothiophene scaffold.
| Evidence Dimension | Synthetic accessibility of specific regioisomer |
|---|---|
| Target Compound Data | 2,3-disubstituted isomer (CAS 17389-10-5) is not accessible via direct chlorohydrin route of 3-sulfolene |
| Comparator Or Baseline | 3,4-disubstituted isomer (CAS 49592-61-2) is directly and quantitatively formed from 3-sulfolene via aqueous chlorination |
| Quantified Difference | Qualitative; divergent synthetic pathways |
| Conditions | Aqueous chlorination of 3-sulfolene; comparative structural analysis [1] |
Why This Matters
Procurement of CAS 17389-10-5 is essential for any project targeting a 2,3-disubstituted tetrahydrothiophene 1,1-dioxide core, as the analogous 3,4-isomer cannot serve as a synthetic substitute.
- [1] N. N. Novitskaya, B. V. Flekhter, Genrikh A. Tolstikov. Synthesis and stereochemistry of 3,4-disubstituted sulfolanes. Chemistry of Heterocyclic Compounds, 1977, 13, 843–847. View Source
